

Preclinical Pharmacokinetic Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mosapride citrate dihydrate

Cat. No.: B130783

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This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of **mosapride citrate dihydrate**, a selective 5-HT₄ receptor agonist. The information is intended for researchers, scientists, and drug development professionals, with a focus on data from key preclinical models including rats, dogs, and monkeys.

Pharmacokinetic Profile

The pharmacokinetic properties of mosapride, including its absorption, distribution, metabolism, and excretion (ADME), have been characterized in several preclinical species. Significant sex-related differences have been observed in rats, while such differences are not apparent in dogs and monkeys.

Absorption

Mosapride is rapidly absorbed following oral administration in preclinical models. However, the oral bioavailability varies considerably across species, suggesting extensive first-pass metabolism.

Table 1: Oral Absorption Pharmacokinetic Parameters of Mosapride in Preclinical Models

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailability (%)	Reference
Rat (Male)	10	44	-	-	7	[1]
Rat (Female)	10	788	-	-	47	[1]
Dog	10	207	0.5 - 1	-	8	[2]
Monkey	10	862	0.5 - 1	-	14	[2]
Horse	0.5	31	-	178	-	[3]
Horse	1.0	60	-	357	-	[3]
Horse	1.5	104	-	566	-	[3]

Distribution

Following absorption, mosapride and its metabolites are widely and rapidly distributed to various tissues.[4][5] Studies using radiolabeled [14C]mosapride in rats have shown higher concentrations in the stomach and small intestine, with lower concentrations in the brain and eyeballs compared to plasma.[6] In both male and female rats, the highest concentrations of mosapride and its N-oxide metabolite (M2) are found in the duodenum and cecum.[4][5] In lactating rats, milk radioactivity concentrations were found to be about five times higher than the corresponding plasma concentrations.[6] Mosapride is highly bound to serum proteins (93-99%) in various animal species.[6]

Metabolism

Mosapride undergoes extensive metabolism, with two major active metabolites identified: des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[4][5] In male rats, the Cmax of M-1 was six times higher than that of the parent mosapride, whereas in female rats, the Cmax of M-1 was one-fifth of that of mosapride, indicating sex-dependent differences in metabolism.[1] In dogs and monkeys, the Cmax of M-1 was nearly equivalent to that of the unchanged drug.[2] A comprehensive study in humans identified 16 metabolites, with dealkylation and morpholine

ring cleavage being the major phase I reactions, followed by phase II conjugation with glucuronide, glucose, and sulfate.[7] Fifteen of these metabolites were also found in rats.[7]

Table 2: Intravenous Administration Pharmacokinetic Parameters of Mosapride in Preclinical Models

Species	Dose (mg/kg)	t _{1/2α} (h)	t _{1/2β} (h)	Reference
Dog	2	0.3	2.4	[2]
Monkey	2	0.6	2.4	[2]

Excretion

Mosapride and its metabolites are excreted through both renal and fecal routes. In rats, approximately 40% of the administered radioactivity was excreted in the urine and about 60% in the feces via bile.[6] A more detailed study in rats showed that a total of 71.8% of the dose was recovered in the excreta of male rats (37.6% urine, 22.4% feces, 11.8% bile) and 66.3% in female rats (35.7% urine, 22.8% feces, 7.8% bile).[4][8] The primary metabolite excreted was M1.[4][8] In dogs, about 20% of the dose was recovered in the urine and 70% in the feces.[6]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of **mosapride citrate dihydrate**.

Animal Models

- Rats: Wistar rats of both sexes were used in several studies.[1][6]
- Dogs: Beagle dogs were used for pharmacokinetic assessments.[3]
- Monkeys: The specific species of monkey used was *Macaca fascicularis*. [2][6]
- Horses: Healthy Thoroughbreds were used to evaluate the pharmacokinetics and prokinetic effects.[3]

Dosing and Sample Collection

- Administration: Mosapride citrate was administered orally (p.o.) via gavage or nasogastric tube and intravenously (i.v.).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Blood Sampling: Blood samples were typically collected from the jugular vein at predetermined time points after drug administration.[\[9\]](#) Plasma was separated by centrifugation and stored frozen until analysis.

Analytical Methods

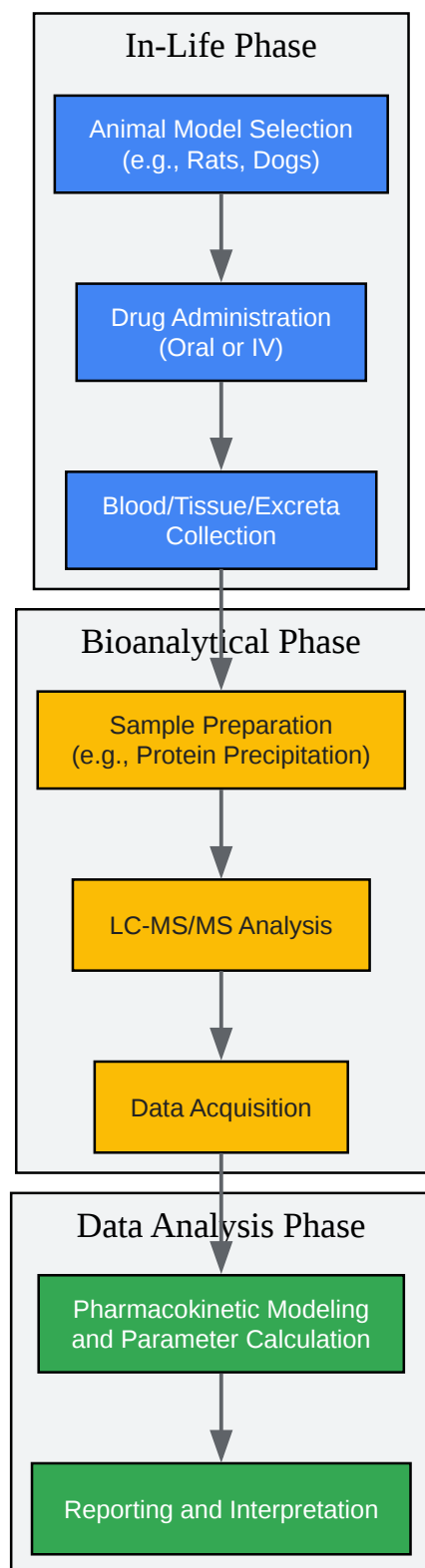
The quantification of mosapride and its metabolites in biological matrices was primarily achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- Sample Preparation: Protein precipitation or liquid-liquid extraction was commonly used to extract the analytes from plasma, urine, or tissue homogenates.
- Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems were used for separation.[\[4\]](#)[\[10\]](#)
- Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification.[\[4\]](#)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of mosapride and a typical experimental workflow for its pharmacokinetic analysis.





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